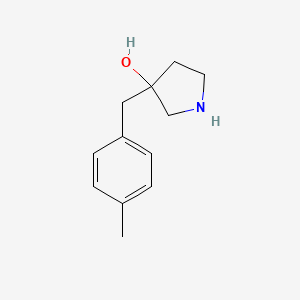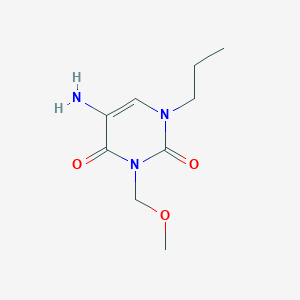
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and methoxymethyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1-propylurea with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or modulate receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxymethyl group, which may affect its biological activity.
3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential as an enzyme inhibitor.
5-Amino-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a methoxymethyl group, which may alter its chemical reactivity.
Uniqueness
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-3-(methoxymethyl)-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-11-5-7(10)8(13)12(6-15-2)9(11)14/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
FOBFVALZPPWRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)N(C1=O)COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
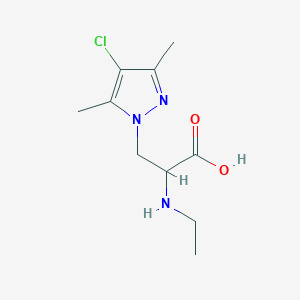
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
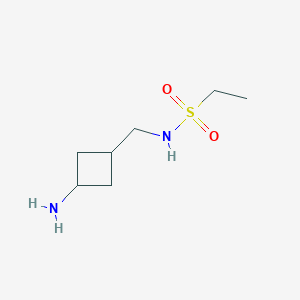
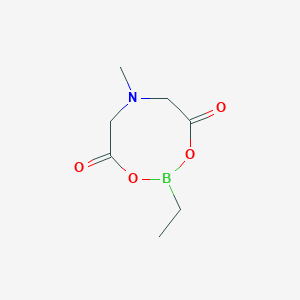
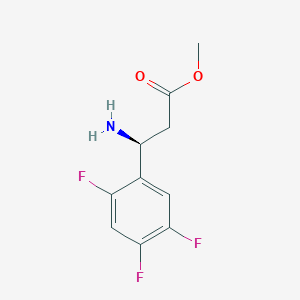
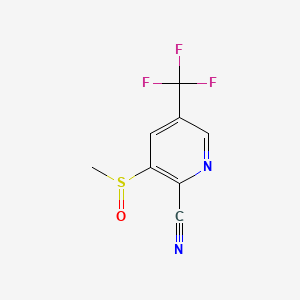
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)
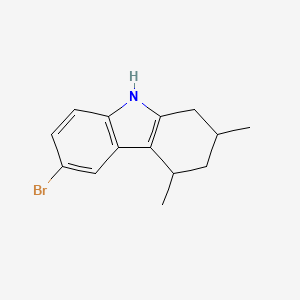
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)
